

eCF506 vs. Dasatinib: A Comparative Analysis of Side-Effect Profiles

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Compound of Interest

Compound Name: eCF506

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A detailed comparison of the preclinical and clinical data suggests that **eCF506** may possess a more favorable side-effect profile than dasatinib, primarily attributed to its unique mechanism of action and higher kinase selectivity. While extensive clinical data for **eCF506** is not yet available, preclinical studies and initial Phase 1 clinical trial results indicate good tolerability.

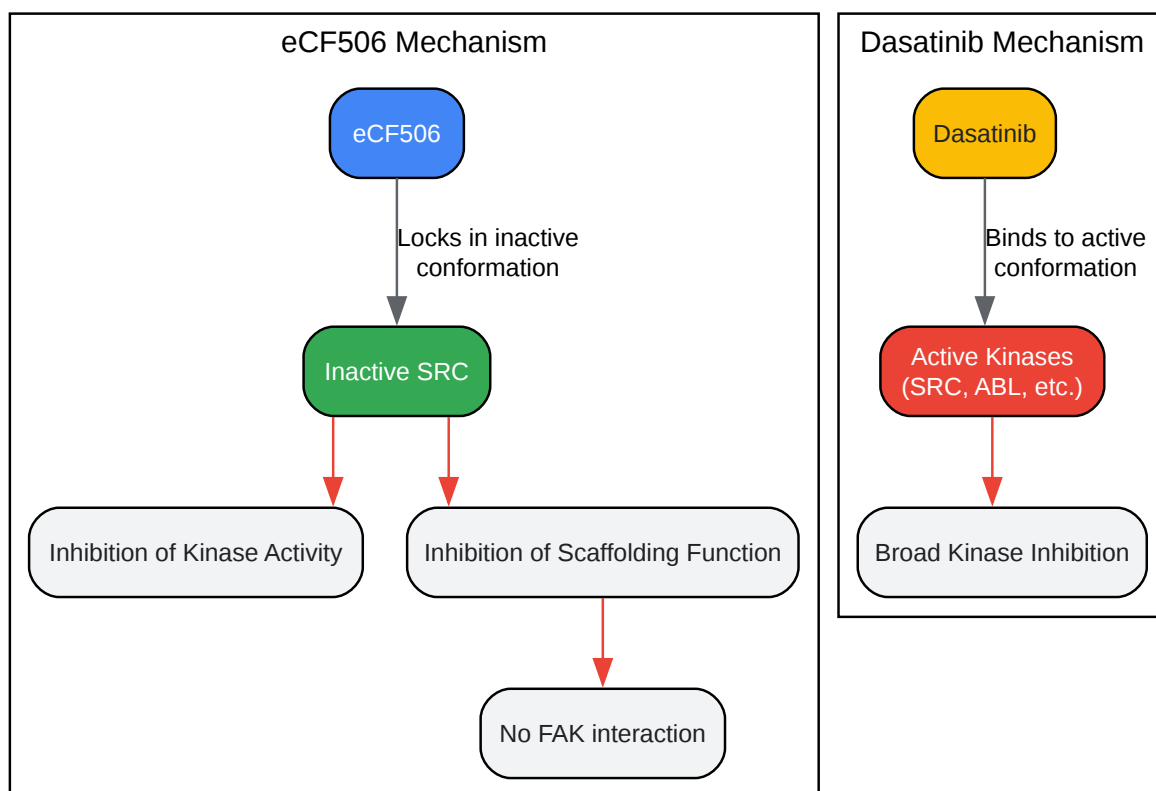
Dasatinib, a multi-targeted tyrosine kinase inhibitor (TKI), is an established therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] However, its clinical use can be associated with a range of adverse events.[2][3] **eCF506** (also known as NXP900) is a novel, potent, and selective inhibitor of SRC family kinases (SFKs) currently in early-stage clinical development.[4][5] Preclinical evidence suggests that **eCF506**'s distinct mechanism of locking SRC in its inactive conformation may translate to improved tolerability compared to existing SRC/ABL inhibitors like dasatinib.[4]

Mechanism of Action: A Key Differentiator

The differing side-effect profiles of **eCF506** and dasatinib can be largely attributed to their distinct mechanisms of action and kinase selectivity.

eCF506 is a "conformation-selective" inhibitor that locks SRC kinase in its native, inactive state. This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4] Importantly, **eCF506** exhibits high selectivity for SRC family kinases with significantly less activity against ABL kinase.[5]

Dasatinib, in contrast, is an ATP-competitive inhibitor that binds to the active conformation of multiple kinases, including BCR-ABL and SRC family kinases.[6] This broader kinase inhibition profile, while effective therapeutically, is also thought to contribute to its off-target side effects.



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Figure 1: Comparative Mechanisms of Action. **eCF506** selectively stabilizes the inactive conformation of SRC, inhibiting both its kinase and scaffolding functions. Dasatinib binds to the active conformation of a broader range of kinases.

Comparative Side-Effect Profile

The following tables summarize the reported side effects of **eCF506** and dasatinib based on available preclinical and clinical data.

Preclinical Toxicology

Parameter	eCF506	Dasatinib
General Tolerability	Well-tolerated in syngeneic murine cancer models.[4]	Toxicities observed in multiple tissues including GI tract, hematopoietic system, liver, kidneys, and heart in rats and monkeys.[6]
Kinase Selectivity	Highly selective for SRC family kinases over ABL kinase.[5]	Inhibits multiple kinases including BCR-ABL, SRC family, c-KIT, EPHA2, and PDGFR β . [6]
Cardiotoxicity	Not reported as a significant preclinical finding.	Ventricular necrosis, hemorrhage, and cardiac hypertrophy observed in rats. [6]
Embryo-fetal Toxicity	Not explicitly reported.	Teratogenic in rats and rabbits, causing embryo-fetal lethality and abnormalities.[6]

Clinical Adverse Events

eCF506 (NXP900) - Phase 1 Data

Data from the initial Phase 1 clinical trial of NXP900 in patients with advanced solid tumors indicates the following treatment-emergent adverse events (all grades):[7]

Adverse Event	Frequency	Grade
Fatigue	High	Mostly Grade 1-2
Diarrhea	Common	Mostly Grade 1-2
Nausea	Common	Mostly Grade 1-2
Abdominal Pain	Common	Mostly Grade 1-2
Dyspnea	Common	Mostly Grade 1-2
Vomiting	Common	Mostly Grade 1-2

Dose-limiting toxicities had not been identified at doses up to 250 mg/day.[7]

Dasatinib - Clinical Trial Data

Dasatinib has been extensively studied in numerous clinical trials. The following table summarizes common adverse events reported in patients with CML.

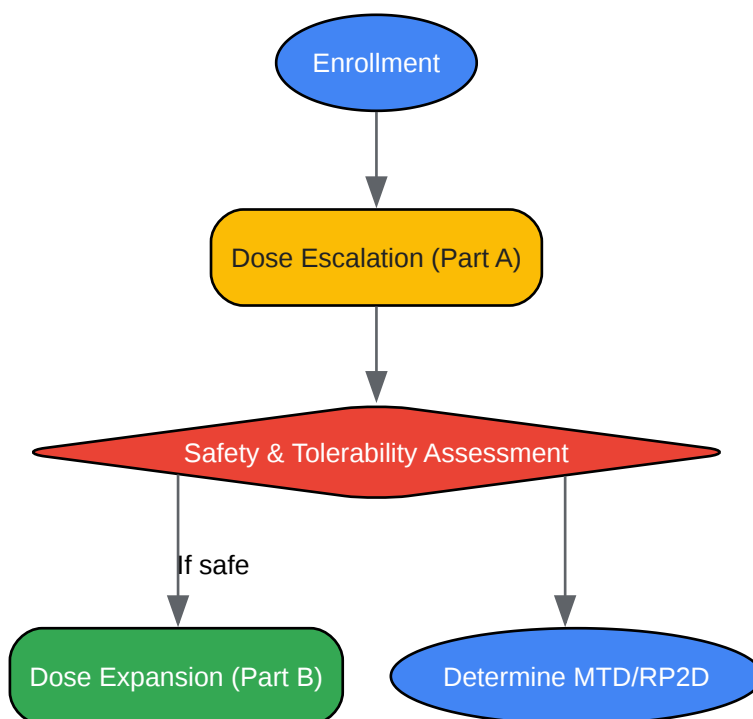
Adverse Event Category	Common Adverse Events (All Grades)	Common Grade 3/4 Adverse Events
Hematological	Myelosuppression (neutropenia, thrombocytopenia, anemia)	Neutropenia, Thrombocytopenia, Anemia[2]
Non-Hematological	Fluid retention (pleural effusion, peripheral edema), diarrhea, headache, musculoskeletal pain, rash, fatigue, nausea	Pleural effusion, Diarrhea, Headache, Fatigue[2][3]
Cardiovascular	Congestive heart failure/cardiac dysfunction, Myocardial infarction[3]	
Hemorrhage	Gastrointestinal and central nervous system hemorrhage[2]	

Experimental Protocols

eCF506 (NXP900) Phase 1 Clinical Trial (NCT05873686)

This is a first-in-human, open-label, dose-escalation (Part A) and expansion (Part B) study in adult patients with advanced solid tumors.[8][9]

- Primary Objective: To evaluate the safety and tolerability of NXP900 and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]
- Study Design: Patients receive escalating oral doses of NXP900 once daily.[9][10]
- Adverse Event Monitoring: Adverse events (AEs) are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0. Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment.[7]



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Figure 2: NXP900 Phase 1 Trial Workflow. A dose escalation phase to determine safety is followed by a dose expansion phase in selected patient cohorts.

Dasatinib Clinical Trial (CA180-034)

This was a Phase 3, randomized, open-label study comparing different dosing regimens of dasatinib in patients with CML resistant or intolerant to imatinib.[2]

- Objective: To evaluate the efficacy and safety of different dasatinib dosing schedules.[2]
- Study Design: Patients were randomized to receive dasatinib 100 mg once daily, 140 mg once daily, 50 mg twice daily, or 70 mg twice daily.[2]
- Adverse Event Monitoring: Adverse events were graded using the Common Terminology Criteria for Adverse Events (CTCAE). Dose interruptions and reductions were implemented to manage toxicities.[2]

Preclinical Toxicology Studies

- **eCF506**: In vivo tolerability was assessed in syngeneic mouse models of breast cancer. Mice were treated with **eCF506**, and tumor growth and animal weight were monitored.[4]
- Dasatinib: Preclinical toxicology was evaluated in rats and monkeys through single and repeat-dose studies. A broad range of tissues were assessed for pathological changes. Embryo-fetal development studies were conducted in rats and rabbits.[6]

Conclusion

Based on the available data, **eCF506** appears to have a more favorable side-effect profile compared to dasatinib. The high selectivity of **eCF506** for SRC family kinases and its unique mechanism of action likely contribute to its improved tolerability in preclinical models. The initial clinical data for NXP900 (**eCF506**) is promising, with most adverse events being low-grade and manageable. In contrast, dasatinib is associated with a broader range of and often more severe adverse events, including myelosuppression, fluid retention, and cardiovascular toxicities, which are consistent with its multi-targeted kinase inhibition.

Further clinical investigation, particularly randomized controlled trials directly comparing **eCF506** and dasatinib, will be necessary to definitively establish the relative safety and efficacy of these two agents. However, the early data suggests that **eCF506** holds the potential to be a safer alternative for indications where SRC inhibition is a key therapeutic strategy.

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